[Phe8psi-(CH2NH)arg9]-bradykinin is a synthetic analog of the naturally occurring peptide bradykinin, which plays a key role in various physiological processes including vasodilation, inflammation, and pain modulation. This compound is specifically designed to selectively activate the bradykinin B2 receptor while being resistant to enzymatic degradation by kininases, making it a valuable tool in pharmacological research.
This compound is derived from modifications of bradykinin, which is a nonapeptide composed of nine amino acids. The modifications involve the substitution of certain amino acids to enhance its stability and receptor selectivity. Research studies have demonstrated its potential in enhancing drug delivery across the blood-brain barrier and in treating conditions such as cancer and cardiovascular diseases .
[Phe8psi-(CH2NH)arg9]-bradykinin falls under the category of peptide agonists, specifically targeting the B2 receptor subtype of bradykinin receptors. It is classified as a pharmacological agent with applications in both experimental and therapeutic settings.
The synthesis of [Phe8psi-(CH2NH)arg9]-bradykinin typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptide chains on a solid support, facilitating purification and characterization.
The molecular structure of [Phe8psi-(CH2NH)arg9]-bradykinin features a modified phenylalanine at position 8, where a psi linkage is introduced along with an arginine at position 9 that has been altered to include a methylene bridge (CH2NH). This modification enhances its binding affinity and selectivity for the B2 receptor.
The compound primarily undergoes receptor-mediated interactions rather than traditional chemical reactions. It binds selectively to the B2 receptor, leading to downstream signaling cascades that promote vasodilation and other physiological effects.
Upon administration, [Phe8psi-(CH2NH)arg9]-bradykinin binds to B2 receptors located on vascular endothelial cells. This binding triggers a series of intracellular signaling pathways involving:
These processes culminate in vasodilation, increased vascular permeability, and modulation of pain responses .
Research indicates that this compound can effectively enhance blood-brain barrier permeability, facilitating drug delivery for therapeutic agents intended for central nervous system disorders .
Relevant data from pharmacological studies suggest that its stability contributes significantly to its effectiveness in vivo .
[Phe8psi-(CH2NH)arg9]-bradykinin has several scientific applications:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 467-14-1
CAS No.: 2514-52-5